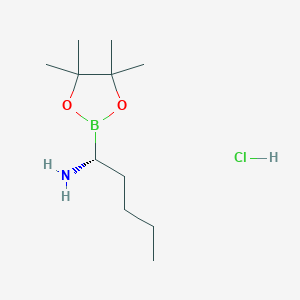
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring and an amine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a boronic acid with a diol under acidic conditions.
Introduction of the Pentan-1-amine Group: The amine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the dioxaborolane intermediate.
Hydrochloride Formation: The final compound is converted to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Boronic acids, borates.
Reduction Products: Boron-containing alcohols, amines.
Substitution Products: Various substituted amines and boron derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Delivery: Investigated for its potential in targeted drug delivery systems.
Medicine
Therapeutics: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Diagnostics: Used in diagnostic assays and imaging techniques.
Industry
Materials Science: Applied in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Investigated for its potential use in agricultural chemicals and fertilizers.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine involves its interaction with molecular targets through its boron and amine groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions enable the compound to modulate various biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol: A related compound with a hydroxyl group instead of an amine.
(1R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is unique due to its specific combination of a dioxaborolane ring and a pentan-1-amine group, which imparts distinct chemical and biological properties. Its hydrochloride form further enhances its solubility and stability, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C11H25BClNO2 |
|---|---|
Peso molecular |
249.59 g/mol |
Nombre IUPAC |
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24BNO2.ClH/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12;/h9H,6-8,13H2,1-5H3;1H/t9-;/m0./s1 |
Clave InChI |
GRRNQRHYZSUYPW-FVGYRXGTSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@H](CCCC)N.Cl |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



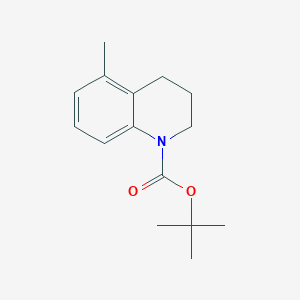


![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)


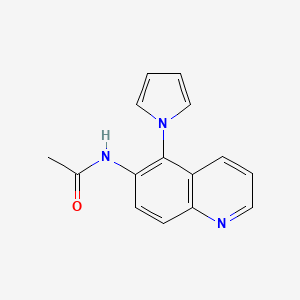

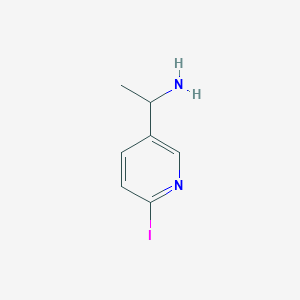

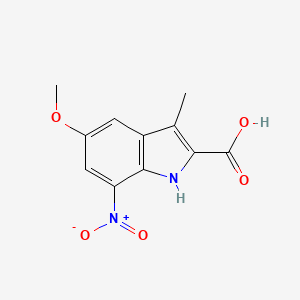
![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)

